Barucainide - 79784-22-8

Barucainide

Catalog Number: EVT-432859
CAS Number: 79784-22-8
Molecular Formula: C22H30N2O2
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Barucainide is a class Ib antiarrhythmic agent. [] It is classified as a Vaughan Williams class Ib antiarrhythmic drug, similar to Lidocaine. [] In scientific research, Barucainide serves as a valuable tool for studying cardiac electrophysiology and developing new treatments for cardiac arrhythmias.

Lidocaine

Relevance: Lidocaine serves as a key comparator to barucainide in several studies. Research indicates that barucainide demonstrates superior antiarrhythmic potency compared to lidocaine in a standardized animal model of ventricular arrhythmia. [] This suggests that while both drugs share a similar mechanism of action, barucainide may offer enhanced efficacy in treating certain cardiac arrhythmias.

Source and Classification

Barucainide is derived from the class of compounds known as sodium channel blockers, which are instrumental in modulating cardiac action potentials. This classification places Barucainide alongside other antiarrhythmic agents that target sodium channels to prevent abnormal heart rhythms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Barucainide involves several key steps that typically include the formation of the core structure followed by various functional group modifications. One common synthetic route begins with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate compound. This intermediate is then subjected to further reactions involving amine derivatives and acylation processes to yield Barucainide.

Key synthetic methods include:

  • Acylation: Introduction of acyl groups to modify the amine structure.
  • Reduction: Reduction reactions may be employed to alter double bonds or functional groups.
  • Purification: Techniques such as recrystallization or chromatography are utilized to obtain pure Barucainide.
Molecular Structure Analysis

Structure and Data

Barucainide has a complex molecular structure characterized by its specific arrangement of atoms, which contributes to its pharmacological activity. The molecular formula for Barucainide is C12H16ClNC_{12}H_{16}ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.

The three-dimensional structure can be visualized using computational chemistry software, which provides insights into its conformational flexibility and potential binding sites for biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Barucainide undergoes various chemical reactions that are significant for its functionality as an antiarrhythmic agent. Notable reactions include:

  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of different substituents on the aromatic ring, which can modify the drug's potency and selectivity.
  • Nucleophilic Substitution: This reaction is crucial for altering functional groups attached to the nitrogen atom, impacting the drug's solubility and absorption characteristics.

These reactions are essential in optimizing the pharmacological profile of Barucainide.

Mechanism of Action

Process and Data

The primary mechanism of action of Barucainide involves blocking sodium channels in cardiac cells. By inhibiting these channels, Barucainide reduces the influx of sodium ions during depolarization, leading to:

  • Decreased excitability: This effect stabilizes the cardiac membrane potential.
  • Prolonged refractory period: By slowing down conduction velocity, Barucainide helps prevent reentrant circuits that can lead to arrhythmias.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Barucainide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 215.72 g/mol
  • Melting Point: Typically ranges between 120°C to 130°C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water, affecting its bioavailability.
  • Stability: Barucainide is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and clinical application.

Applications

Scientific Uses

Barucainide has been studied extensively for its applications in cardiology, particularly for managing various types of arrhythmias. Its role as a sodium channel blocker makes it suitable for:

  • Treatment of ventricular tachycardia: It helps restore normal heart rhythm.
  • Management of atrial fibrillation: By controlling rapid heartbeats, it improves patient outcomes.
  • Research tool: In pharmacological studies, Barucainide serves as a model compound for investigating sodium channel dynamics and antiarrhythmic drug development.
Introduction to Barucainide

Barucainide (chemical name: 4-((4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy)-N-isopropylbutan-1-amine) represents a chemically distinct class Ib antiarrhythmic agent investigated during the late 20th century for managing ventricular arrhythmias. Characterized by its unique electrophysiological profile and molecular architecture, barucainide demonstrated promising pharmacological properties in preclinical and early clinical studies. Despite not reaching widespread clinical adoption, its development contributed valuable insights into sodium channel blockade kinetics and structure-activity relationships within the antiarrhythmic drug class. Barucainide's chemical identity is defined by its CAS Registry Number (79784-22-8) and molecular formula (C₂₂H₃₀N₂O₂), with a molecular weight of 354.49 g/mol [7] [9].

Pharmacological Classification as a Class Ib Antiarrhythmic Agent

Barucainide was pharmacologically classified as a class Ib antiarrhythmic agent according to the Vaughan-Williams classification system, sharing this category with established drugs like lidocaine and mexiletine. This classification stems from its specific electrophysiological effects on cardiac tissues, particularly its ability to block voltage-gated sodium channels with rapid association/dissociation kinetics. However, barucainide exhibited distinctive slow kinetic properties that differentiated it from other class Ib agents [1] [4].

Electrophysiological studies using standard microelectrode techniques in isolated canine Purkinje fibers and ventricular muscle revealed barucainide's concentration-dependent (10⁻⁶ to 3.0 × 10⁻⁵ mol/L) inhibition of the maximum upstroke velocity (Vmax) of the cardiac action potential. This parameter serves as an electrophysiological surrogate for cardiac sodium channel availability. Unlike some class I antiarrhythmics, barucainide produced minimal tonic block (resting-state block) at normal resting membrane potentials. Instead, it demonstrated pronounced use-dependent block (UDB), a characteristic phenomenon where sodium channel blockade intensifies at faster heart rates or during rapid stimulation. This property is particularly advantageous for suppressing tachyarrhythmias without excessively impairing normal conduction during sinus rhythm [1] [4].

The kinetic profile of barucainide's sodium channel interaction proved distinctive. The onset rate of UDB and the recovery speed from UDB were comparable to the class Ia agent disopyramide rather than typical class Ib agents. The recovery time constant from inactivation was measured at 8.0 ± 0.8 seconds, significantly slower than lidocaine (recovery time constant typically <1 second) but aligning with intermediate kinetics. Barucainide also exhibited enhanced inhibitory effects under pathologically depolarized conditions induced by elevated extracellular potassium concentrations. This selective effectiveness in depolarized tissues suggested potential advantages for suppressing arrhythmias originating from ischemic or infarcted myocardium, where partial membrane depolarization occurs [1] [4] [5].

A defining class Ib feature confirmed in barucainide was its effect on action potential duration (APD). Barucainide consistently shortened APD in cardiac preparations, a hallmark of class Ib agents. This shortening effect was not attenuated by pretreatment with cobalt (1 mmol/L, blocking calcium currents) or 4-aminopyridine (0.5 mmol/L, blocking transient outward potassium currents), suggesting a primary mechanism independent of these ion channels. However, in the presence of lidocaine (4.0 × 10⁻⁵ mol/L), barucainide failed to significantly shorten APD despite producing comparable Vmax inhibition, implying potential mechanistic interactions at the channel level [1].

Barucainide also influenced cardiac automaticity. It significantly suppressed pacemaker activity in rabbit sinoatrial (SA) node tissue and isoproterenol-enhanced automaticity in Purkinje fibers at normal resting potentials. However, it failed to suppress abnormal automaticity induced by barium chloride (5 mmol/L) in canine Purkinje fibers at concentrations up to 3.0 × 10⁻⁵ mol/L, indicating specificity in its anti-automaticity effects [1] [4].

Table 1: Key Electrophysiological Properties of Barucainide in Cardiac Tissues

PropertyEffect of BarucainideSignificance
Vmax InhibitionConcentration-dependent; Pronounced Use-Dependent Block (UDB)Indicates strong sodium channel blockade during rapid activation, ideal for tachyarrhythmia suppression
Tonic BlockSmall and NegligibleMinimal conduction slowing during normal sinus rhythm
Recovery Time Constant8.0 ± 0.8 secondsSlower kinetics than typical class Ib (e.g., Lidocaine <1s), similar to Disopyramide (Class Ia)
Action Potential DurationMarked ShorteningCharacteristic class Ib effect; Reduces refractoriness dispersion
Effect of Membrane DepolarizationEnhanced Vmax Block (Tonic Block > UDB enhancement)Selective efficacy in ischemic/depolarized tissues
Normal AutomaticitySuppressed (SA node; Iso-enhanced Purkinje)Reduces physiological and catecholamine-induced ectopy
Abnormal Automaticity (Barium)Not Suppressed (≤ 3.0 × 10⁻⁵ mol/L)Suggests mechanism specific to certain pacemaker currents

Historical Development and Discovery Timeline

Barucainide emerged during a period of intense research into novel antiarrhythmic agents in the 1980s. Its development was driven by the search for compounds combining the rapid kinetics and APD-shortening effects of class Ib agents with potentially improved efficacy or safety profiles. Early preclinical research, including pivotal electrophysiological characterization, was conducted primarily by academic and industry researchers collaborating through institutions like the Department of Medicine at the UCLA School of Medicine and the Wadsworth Veterans Administration Hospital [4].

The compound entered phase I clinical trials in the early 1990s to evaluate its pharmacokinetic profile and tolerability in humans. A key study investigated the pharmacokinetic behavior of barucainide hydrochloride in healthy male volunteers following oral administration. Initial single doses of 20 mg, followed by incremental doses ranging from 30 to 70 mg, were administered. The drug exhibited a lag time of approximately 1 hour before absorption, with peak plasma concentrations (median ~48 ng/ml after 20 mg) reached around 2.5 hours post-dose. Barucainide displayed a large volume of distribution (VB/f ≈ 630 L), indicating extensive distribution into tissues beyond the plasma compartment. Its elimination half-life was approximately 12.5 hours (range: 8-26 hours), classifying it as a relatively long-acting agent among class Ib drugs. Elimination occurred predominantly via hepatic metabolism, although a median of 21% (range: 7-28%) of the administered dose was excreted unchanged in the urine. Notably, barucainide showed no appreciable first-pass effect and its metabolic clearance appeared linked to individual hydroxylation capacity. These early human studies reported good tolerability within the tested dose range, with no significant alterations in cardiovascular parameters or reports of adverse effects impacting general well-being [9] [10].

Barucainide progressed to phase II clinical trials targeting patient populations with ventricular arrhythmias, particularly those with coronary artery disease and impaired left ventricular function. Studies specifically investigated its effects on left ventricular ejection fraction in this high-risk population. However, despite demonstrating antiarrhythmic efficacy in these clinical settings, the development of barucainide was ultimately discontinued in the mid-1990s. Available sources indicate this discontinuation was likely driven by strategic portfolio decisions within the sponsoring pharmaceutical companies and the evolving competitive antiarrhythmic landscape, rather than solely by safety concerns identified in the early clinical phases [5] [9].

Table 2: Historical Timeline of Barucainide Development

Time PeriodDevelopment StageKey Findings/Milestones
Pre-1987Preclinical DiscoveryInitial synthesis and identification as a novel antiarrhythmic agent [4]
1987-1989Preclinical CharacterizationElectrophysiological studies defining Class Ib profile with slow kinetics; Animal efficacy studies [4] [5]
~1990Phase I Clinical TrialsFirst human studies (healthy volunteers); Pharmacokinetic characterization (Tmax ~2.5h, t½ ~12.5h, Vd ~630L) [9] [10]
1991-1993Phase II Clinical TrialsEvaluation in patients with ventricular arrhythmias and coronary artery disease; Study of effects on LVEF [5] [9]
Mid-1990sDevelopment DiscontinuationStrategic decision to halt further development; Reason not publicly attributed to specific safety issues [9]

Structural Characterization and Molecular Properties

Barucainide possesses a complex molecular structure centered around a furo[3,4-c]pyridine core, a bicyclic heteroaromatic system combining furan and pyridine rings. Its systematic IUPAC name is 4-((4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy)-N-isopropylbutan-1-amine, accurately describing its core substituents and the connecting alkoxy-alkylamine chain [7] [9].

The molecular structure incorporates several key features:

  • Furopyridine Core: The 1,3-dihydrofuro[3,4-c]pyridine moiety forms the central scaffold. This core exists in a partially saturated form ("1,3-dihydro"), reducing planarity and potentially influencing binding kinetics to the sodium channel.
  • Benzyl Substituent: Positioned at the 4-position of the furopyridine ring, this lipophilic aromatic group likely contributes to membrane interaction and potentially modulates channel binding affinity.
  • Methyl Group: A methyl group at the 6-position provides steric and electronic modulation of the pyridine ring.
  • Alkoxy Chain: A four-carbon (butoxy) chain linked via an ether bond to the 7-position of the core. This chain provides flexibility and length.
  • Isopropylaminobutyl Terminus: The terminal end of the butoxy chain features a secondary amine (N-isopropylbutan-1-amine) group. This basic nitrogen atom is likely protonated at physiological pH, forming a positively charged ammonium ion crucial for interaction with the sodium channel pore.

The molecular formula is C₂₂H₃₀N₂O₂, corresponding to a molecular weight of 354.49 g/mol. The structure is achiral, containing no stereocenters, implying that synthesis and purification would not require resolution of enantiomers [7] [9].

Computational and theoretical analyses provide insights into barucainide's physicochemical profile. The SMILES notation (Simplified Molecular-Input Line-Entry System) for barucainide is CC(C)NCCCCOC1=C2COCC2=C(CC3=CC=CC=C3)N=C1C, and its InChIKey (International Chemical Identifier hash key) is KXSKBNFNSAMNEZ-UHFFFAOYSA-N [9]. These identifiers facilitate precise database searches and computational modeling. Based on its structure, barucainide is predicted to be lipophilic, aligning with its large volume of distribution observed in pharmacokinetic studies. Experimental solubility data indicates it is slightly soluble in water but shows better solubility in organic solvents like ethanol, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO) [7]. The presence of both a tertiary nitrogen (in the pyridine ring) and a secondary aliphatic amine further influences its solubility and pH-dependent partitioning behavior.

Table 3: Molecular Properties and Structural Characteristics of Barucainide

Properties

CAS Number

79784-22-8

Product Name

Barucainide

IUPAC Name

4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3

InChI Key

KXSKBNFNSAMNEZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C

Synonyms

arucainid
barucainide

Canonical SMILES

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.